SR9238

Description

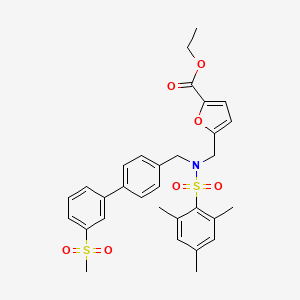

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO7S2/c1-6-38-31(33)29-15-14-27(39-29)20-32(41(36,37)30-22(3)16-21(2)17-23(30)4)19-24-10-12-25(13-11-24)26-8-7-9-28(18-26)40(5,34)35/h7-18H,6,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZWHJYZJWLTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inverse Agonist SR9238: A Technical Deep Dive into its Mechanism of Action on LXRα

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[1][2] As ligand-activated transcription factors, they form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[1] While LXR agonists have been explored for their therapeutic potential, their tendency to induce lipogenesis has limited their clinical utility.[1] This has led to the development of LXR inverse agonists, such as SR9238, which suppress the basal activity of LXRs and offer a promising alternative therapeutic strategy, particularly for metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on LXRα, focusing on its biochemical and cellular effects, and providing detailed experimental protocols for its study.

This compound: A Potent and Selective LXR Inverse Agonist

This compound is a synthetic LXR ligand that has been characterized as a potent and selective inverse agonist of both LXRα and LXRβ. Its inverse agonistic activity stems from its ability to enhance the recruitment of corepressor proteins to the LXRα-RXR heterodimer, leading to the suppression of target gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the activity of this compound on LXRα.

| Parameter | LXRα | LXRβ | Reference |

| IC50 (nM) | 214 | 43 | |

| EC50 for NCoR ID1 Recruitment (nM) | 33 | 13 | |

| EC50 for NCoR ID2 Recruitment (nM) | >10,000 | 93 | |

| Table 1: In vitro potency of this compound on LXRα and LXRβ. IC50 values represent the concentration of this compound required to inhibit 50% of the basal receptor activity in a cell-based reporter assay. EC50 values represent the concentration required for 50% of the maximal recruitment of the NCoR corepressor peptides. |

| Target Gene | Cell Type | Treatment Conditions | Fold Change/Percent Suppression | Reference |

| Fasn | HepG2 | 10 µM this compound for 48h | Significant Decrease | |

| Srebp1c | HepG2 | 10 µM this compound for 48h | Significant Decrease | |

| Srebf1 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~50% suppression | |

| Scd1 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~60% suppression | |

| Cd36 | ob/ob mouse liver | 30 mg/kg/day this compound for 1 month | ~70% suppression | |

| Tnfa | DIO mouse liver | Not specified | ~80% reduction | |

| Il1b | DIO mouse liver | Not specified | >95% reduction | |

| Soat2 | Mouse intestine | i.p. injection | ~95% suppression | |

| Table 2: Effect of this compound on the expression of LXRα target genes. This table highlights the suppressive effect of this compound on genes involved in lipogenesis, cholesterol metabolism, and inflammation. |

Mechanism of Action: From Receptor Binding to Gene Repression

The primary mechanism of action of this compound on LXRα involves a conformational change in the receptor upon binding, which favors the recruitment of corepressor complexes over coactivator complexes. This leads to the active repression of LXRα target gene transcription.

Signaling Pathway

Caption: this compound enters the nucleus and binds to the LXRα/RXR heterodimer, enhancing corepressor recruitment and repressing target gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on LXRα.

LXRα Inverse Agonist Luciferase Reporter Assay

This assay is fundamental for quantifying the inverse agonist activity of a compound on LXRα.

Workflow:

Caption: Workflow for a luciferase reporter assay to determine the inverse agonist activity of this compound on LXRα.

Detailed Protocol:

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

-

After 24 hours, transfect cells using a suitable transfection reagent (e.g., Lipofectamine 3000) with the following plasmids per well:

-

50 ng of LXRα expression vector.

-

100 ng of an LXRE-driven firefly luciferase reporter vector.

-

10 ng of a Renilla luciferase control vector.

-

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

24 hours post-transfection, replace the medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from a dual-luciferase reporter assay system.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Co-regulator Recruitment Assay (TR-FRET)

This assay directly measures the ability of this compound to modulate the interaction between LXRα and a corepressor peptide.

Workflow:

Caption: Workflow for a TR-FRET-based co-regulator recruitment assay to assess the effect of this compound on the LXRα-NCoR interaction.

Detailed Protocol:

-

Reagents:

-

Purified GST-tagged LXRα ligand-binding domain (LBD).

-

Terbium-labeled anti-GST antibody (donor fluorophore).

-

Fluorescein-labeled peptide corresponding to the CoRNR box of NCoR (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).

-

Serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of a solution containing GST-LXRα-LBD (final concentration ~5 nM) and the fluorescein-NCoR peptide (final concentration ~100 nM).

-

Add 5 µL of a solution containing the terbium-anti-GST antibody (final concentration ~2 nM).

-

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

-

Data Analysis:

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value for corepressor recruitment.

-

In Vivo Mouse Model of Hepatic Steatosis

This protocol describes a common in vivo model to evaluate the efficacy of this compound in a disease-relevant context.

Workflow:

Caption: Workflow for an in vivo study to assess the efficacy of this compound in a mouse model of diet-induced hepatic steatosis.

Detailed Protocol:

-

Animal Model:

-

Use male C57BL/6J mice, 8-10 weeks old.

-

Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and hepatic steatosis.

-

-

This compound Formulation and Administration:

-

Formulate this compound in a vehicle such as 10% DMSO, 10% Tween 80, and 80% saline.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of, for example, 30 mg/kg body weight, once daily for 4 weeks. A vehicle control group should be included.

-

-

Monitoring: Monitor body weight and food intake daily or weekly.

-

Sample Collection:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood via cardiac puncture for plasma analysis.

-

Euthanize the mice and harvest the livers. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for gene expression analysis.

-

-

Analysis:

-

Plasma Analysis: Measure plasma levels of triglycerides, cholesterol, ALT, and AST.

-

Histology: Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and Oil Red O staining to visualize lipid accumulation.

-

Gene Expression Analysis: Isolate RNA from the frozen liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of LXRα target genes.

-

Conclusion

This compound represents a potent and liver-selective LXR inverse agonist with a clear mechanism of action centered on the enhanced recruitment of corepressors to LXRα. This leads to the suppression of lipogenic and inflammatory gene expression, which has been demonstrated in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other LXR modulators, facilitating the development of novel therapeutics for metabolic and inflammatory diseases. The continued exploration of the nuanced effects of this compound on the LXRα cistrome and transcriptome will undoubtedly provide further insights into its therapeutic potential.

References

The Genesis and Synthesis of SR9238: A Liver-Selective LXR Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR9238 is a pioneering synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ), demonstrating significant potential in preclinical models for the treatment of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). Its discovery was driven by the need to overcome the lipogenic side effects associated with LXR agonists. This technical guide provides a comprehensive overview of the discovery rationale, chemical synthesis, and key experimental methodologies used to characterize this compound. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery of a Novel LXR Inverse Agonist

The Liver X Receptors are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.[1] While LXR agonists have been explored for their potential to treat atherosclerosis, their clinical utility has been hampered by their tendency to induce hepatic lipogenesis, leading to elevated triglyceride levels.[2] This paradoxical effect prompted the exploration of LXR inverse agonists as a therapeutic strategy to suppress the basal transcriptional activity of LXRs, thereby reducing the expression of genes involved in fat storage without the adverse effects of agonists.

This compound was developed as one of the first synthetic LXR inverse agonists.[3] A key design feature of this compound is its liver-selective action. This is achieved through the incorporation of a labile ester group, which is rapidly metabolized in the bloodstream to an inactive carboxylic acid analog, SR10389.[2] This "soft drug" approach minimizes systemic exposure and potential side effects in peripheral tissues.[2]

The discovery of this compound and its analogs, such as SR9243, originated from a structure-activity relationship (SAR) study based on an LXR antagonist scaffold. These compounds were specifically optimized for their ability to recruit corepressor proteins to the LXR transcription complex, leading to the silencing of lipogenic genes.

Chemical Synthesis

While a detailed, step-by-step synthesis of this compound has not been published in a single primary research article, the synthesis can be inferred from publications on its structure-activity relationships and the synthesis of analogous pyrazole-containing compounds. The core of this compound is a substituted pyrazole ring. A plausible synthetic route is outlined below, based on common organic chemistry principles and published syntheses of similar molecules.

Note: This proposed synthesis is illustrative and has not been experimentally verified from a single source.

Proposed Synthetic Pathway:

A likely synthetic approach involves a multi-step process:

-

Synthesis of the Pyrazole Core: This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For this compound, this would involve the reaction of a trifluoromethylated 1,3-dicarbonyl with a (4-(ethylsulfonyl)phenyl)hydrazine.

-

Functionalization of the Pyrazole: The pyrazole core would then undergo a series of reactions to introduce the benzyl group and the final acetamide moiety. This could involve a Suzuki or other cross-coupling reaction to attach the benzyl ring, followed by functional group manipulations to install the acetamide.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

| Parameter | LXRα | LXRβ | Reference |

| IC50 | 214 nM | 43 nM | |

| Table 1: In Vitro Potency of this compound |

| Animal Model | Dose | Key Findings | Reference |

| Diet-Induced Obese Mice | 30 mg/kg, q.d., i.p. | Suppressed diet-induced hepatosteatosis, hepatic inflammation, and hepatocellular injury. | |

| Non-alcoholic Steatohepatitis (NASH) Mouse Model | 30 mg/kg, q.d., i.p. | Significantly reduced the severity of hepatic steatosis, inflammation, and fibrosis. | |

| Table 2: In Vivo Efficacy of this compound |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.

Cell-Based Co-Transfection and Luciferase Reporter Assay

This assay is used to determine the inverse agonist activity of this compound on LXRα and LXRβ.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with plasmids encoding the LXR ligand-binding domain fused to the GAL4 DNA-binding domain, a luciferase reporter gene under the control of a GAL4 upstream activation sequence, and a Renilla luciferase plasmid for normalization. Transfection is typically performed using a lipid-based transfection reagent.

-

Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing this compound at various concentrations.

-

Luciferase Assay: After another 24 hours, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the expression of LXR target genes involved in lipogenesis, such as SREBP1c and FASN.

Protocol:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound at the desired concentration for a specified time.

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells using a suitable RNA purification kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (SREBP1c, FASN) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blotting

Western blotting is employed to assess the impact of this compound on the protein levels of key players in the LXR signaling pathway, such as LXR itself, SREBP-1c, and FASN.

Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., anti-LXR, anti-SREBP1c, anti-FASN). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

Caption: LXR Signaling Pathway and the Action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

SR9238: A Technical Guide to a Synthetic LXR Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR9238, a potent and liver-selective synthetic Liver X Receptor (LXR) inverse agonist. This document details the mechanism of action, key experimental data, and detailed protocols for the scientific community engaged in metabolic disease and oncology research.

Introduction

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose metabolism.[1] While LXR agonists have been explored for their therapeutic potential in atherosclerosis, their clinical utility has been hampered by the induction of hepatic lipogenesis, leading to steatosis.[2] this compound emerges as a promising therapeutic tool by functioning as an LXR inverse agonist. Instead of activating LXRs, this compound binds to these receptors and promotes the recruitment of corepressor proteins, leading to the repression of LXR target gene expression.[2][3] This unique mechanism of action allows this compound to suppress lipogenesis, offering a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as certain types of cancer.[2]

Mechanism of Action: LXR Inverse Agonism

This compound exerts its effects by modulating the transcriptional activity of LXRα and LXRβ. In the absence of a ligand, LXRs can be bound to corepressor complexes, maintaining a basal level of transcriptional repression. Upon binding of an agonist, these corepressors are displaced, and coactivator proteins are recruited, leading to the transcription of target genes.

This compound, as an inverse agonist, stabilizes the interaction between LXRs and corepressor proteins, such as NCoR (Nuclear Receptor Corepressor). This enhanced recruitment of corepressors leads to a potent and sustained repression of LXR-mediated gene transcription, particularly of genes involved in de novo lipogenesis.

Below is a diagram illustrating the LXR signaling pathway and the mechanism of action of this compound.

Caption: LXR signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | LXRα | LXRβ | Reference(s) |

| IC50 (nM) | 214 | 43 | |

| EC50 for NCoR ID1 Recruitment (nM) | 33 | 13 | |

| EC50 for NCoR ID2 Recruitment (nM) | >10,000 | 93 |

Table 2: Effect of this compound on Gene Expression in HepG2 Cells

| Gene | Treatment | Fold Change vs. Vehicle | Reference(s) |

| FASN | This compound | Significant Decrease | |

| SREBF1c | This compound | Significant Decrease |

Table 3: In Vivo Efficacy of this compound in Mouse Models of Hepatic Steatosis

| Model | Treatment | Key Findings | Reference(s) |

| Diet-Induced Obese (DIO) Mice | 30 mg/kg/day, i.p. | - Reduced hepatic steatosis- Decreased expression of Fasn, Srebf1c, and Scd1- Reduced expression of inflammatory genes (Tnfa, Il1b)- ~20% decrease in plasma LDL-cholesterol | |

| ob/ob Mice on NASH Diet | 30 mg/kg/day, i.p. | - Decreased hepatic steatosis- Suppressed hepatic inflammation- 75% decrease in hepatic fibrosis- ~50% decrease in plasma LDL-cholesterol | |

| Alcoholic Steatohepatitis (ASH) Model | This compound | - Reduced hepatic expression of Fasn and Srebf1c- Suppressed FASN and SREBP1 protein expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Luciferase Reporter Assay for LXR Activity

This assay is used to determine the functional activity of this compound as an LXR inverse agonist.

Caption: Workflow for an LXR luciferase reporter assay.

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transient Transfection:

-

Prepare a transfection mixture containing a plasmid encoding the full-length LXRα or LXRβ, a luciferase reporter plasmid driven by an LXR response element (LXRE), and a control plasmid expressing Renilla luciferase for normalization.

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

-

Incubate the cells with the transfection mixture for 24 hours.

-

-

Compound Treatment:

-

Following transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the effect of this compound on the mRNA levels of LXR target genes.

Methodology:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with this compound or vehicle for a specified period (e.g., 24 hours).

-

-

RNA Isolation:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (FASN, SREBF1c, etc.) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

In Vivo Mouse Model of Diet-Induced Hepatic Steatosis

This protocol describes the induction of hepatic steatosis in mice and subsequent treatment with this compound.

Methodology:

-

Animal Model and Diet:

-

Use male C57BL/6J or ob/ob mice.

-

Induce hepatic steatosis by feeding the mice a high-fat diet (HFD), for example, a diet with 60% of calories from fat, or a specialized NASH-inducing diet high in trans-fat, fructose, and cholesterol for a period of several weeks.

-

-

This compound Administration:

-

Once hepatic steatosis is established, administer this compound (e.g., 30 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 30 days).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples for analysis of plasma lipids and liver enzymes.

-

Euthanize the mice and harvest the livers for weight measurement, histological analysis, and gene expression studies.

-

Oil Red O Staining for Lipid Accumulation

This histological technique is used to visualize neutral lipids in liver tissue sections.

Methodology:

-

Tissue Preparation:

-

Embed a portion of the harvested liver in optimal cutting temperature (OCT) compound and freeze it.

-

Cut frozen sections (e.g., 5-10 µm thick) using a cryostat and mount them on slides.

-

-

Fixation:

-

Fix the sections in 10% formalin for 5-10 minutes.

-

Rinse with distilled water.

-

-

Staining:

-

Incubate the sections in absolute propylene glycol for 2-5 minutes.

-

Stain with a pre-warmed Oil Red O solution for 8-10 minutes in a 60°C oven.

-

Differentiate in an 85% propylene glycol solution for 2-5 minutes.

-

-

Counterstaining and Mounting:

-

Rinse with distilled water.

-

Counterstain the nuclei with Mayer's hematoxylin.

-

Wash with water and mount the slides with an aqueous mounting medium.

-

-

Analysis:

-

Visualize the slides under a microscope. Lipid droplets will appear red, and nuclei will be blue.

-

Quantify the stained area using image analysis software.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from the initial hypothesis to the in vivo validation of this compound's efficacy.

Caption: Logical workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the modulation of LXR signaling. Its ability to act as a liver-selective inverse agonist allows for the targeted suppression of hepatic lipogenesis, inflammation, and fibrosis, as demonstrated in preclinical models. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other LXR inverse agonists in metabolic diseases and oncology. The unique mechanism of this compound offers a promising avenue for the development of novel therapeutics for conditions driven by aberrant lipid metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Regulation of Fatty Acid Synthase (FASN) by SR9238

This technical guide provides a comprehensive overview of this compound, a synthetic Liver X Receptor (LXR) inverse agonist, and its regulatory effects on Fatty Acid Synthase (FASN). FASN is a critical enzyme in de novo lipogenesis, the process of synthesizing fatty acids. Its overexpression is a hallmark of many metabolic diseases and various cancers, making it a significant therapeutic target. This compound has emerged as a potent tool for studying the roles of LXR and FASN in these pathologies.

Core Mechanism of Action: LXR Inverse Agonism

This compound functions as a potent inverse agonist for both LXR isoforms, LXRα and LXRβ.[1][2][3] Unlike an antagonist that simply blocks an agonist, an inverse agonist reduces the constitutive activity of a receptor. This compound binds to the LXR ligand-binding domain, promoting a conformational change that leads to the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor (NCoR), while simultaneously causing the dismissal of coactivator proteins like TRAP220.[4][5] This action effectively suppresses the basal transcriptional activity of LXR.

Signaling Pathway: Repression of FASN Expression

The regulation of FASN by this compound is primarily indirect, mediated through the repression of key lipogenic transcription factors. LXRs are known to stimulate hepatic lipogenesis by increasing the expression of genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c, encoded by the SREBF1 gene). SREBP-1c is a master transcriptional regulator that directly binds to the Sterol Response Element (SRE) in the promoter region of the FASN gene, driving its expression.

By acting as an LXR inverse agonist, this compound suppresses the expression of SREBP-1c. The resulting decrease in SREBP-1c protein levels leads to reduced transcriptional activation of the FASN gene. This culminates in significantly lower levels of both FASN mRNA and protein, thereby inhibiting de novo lipogenesis. This mechanism has been observed in various models, including HepG2 cells and mouse models of diet-induced obesity and alcoholic liver disease.

Quantitative Data Summary

The efficacy of this compound has been quantified in various assays. The tables below summarize key data points from published studies.

Table 1: Potency of this compound as an LXR Inverse Agonist

| Parameter | Target | Value (IC₅₀) | Assay Type | Reference |

|---|---|---|---|---|

| Potency | LXRα | 214 nM | Cell-based cotransfection | |

| Potency | LXRβ | 43 nM | Cell-based cotransfection | |

| Potency | LXRα | 210 nM | Co-transfection with LXRE reporter |

| Potency | LXRβ | 40 nM | Co-transfection with LXRE reporter | |

Table 2: In Vitro and In Vivo Effects of this compound on Gene Expression and Metabolism

| Model System | Treatment | Target Gene/Process | Observed Effect | Reference |

|---|---|---|---|---|

| HepG2 Cells | This compound | Fasn mRNA | Significant decrease | |

| HepG2 Cells | This compound | Srebp1c mRNA | Significant decrease | |

| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Fasn expression | Decrease | |

| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Srebp1c expression | Decrease | |

| Diet-Induced Obese (DIO) Mice | This compound | Hepatic Steatosis | Significant reduction | |

| Alcoholic Steatohepatitis (ASH) Mouse Model | This compound | Hepatic Fasn expression | Significant suppression | |

| Alcoholic Steatohepatitis (ASH) Mouse Model | This compound | FASN Protein | Significant suppression | |

| Non-alcoholic Steatohepatitis (NASH) Mouse Model | This compound | Hepatic Fibrosis | ~90% reduction in collagen |

| Non-alcoholic Steatohepatitis (NASH) Mouse Model | this compound | Hepatic Inflammation | Substantially reduced | |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on FASN.

Quantitative Real-Time PCR (qPCR) for FASN mRNA Expression

This protocol is used to quantify the relative changes in FASN gene expression following treatment with this compound.

-

Cell Culture and Treatment: Seed cells (e.g., HepG2) in 6-well plates. Once they reach 70-80% confluency, treat with this compound at desired concentrations or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, typically involving chloroform separation and isopropanol precipitation.

-

Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/280 ratio).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., Maxima First Strand cDNA Synthesis Kit).

-

The reaction typically includes random hexamers or oligo(dT) primers and dNTPs.

-

Incubate as per the kit's instructions (e.g., 10 min at 25°C, 30 min at 50°C, and 5 min at 85°C).

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for FASN and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

FASN Primer Example (Human): Forward: 5'-GGACCTGACCTGCCGTCTAG-3', Reverse: 5'-GAGGAGTGGGTGTCGCTGTT-3'.

-

Perform the qPCR on a real-time PCR system with thermal cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of FASN mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

-

Western Blotting for FASN Protein Expression

This method detects and quantifies FASN protein levels.

-

Protein Extraction:

-

Treat and harvest cells as described for qPCR.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 min at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to FASN overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

-

FASN Activity Assay (NADPH Depletion)

This assay measures FASN enzymatic activity by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and quantify protein concentration.

-

Reaction Setup:

-

In a 96-well UV-transparent plate, add the protein extract (e.g., 20 µL).

-

Add 200 µL of a freshly prepared FASN reaction buffer (e.g., 100 mM potassium phosphate pH 6.5, 200 µM NADPH, 50 µM Acetyl-CoA).

-

-

Background Measurement: Read the absorbance at 340 nm (A340nm) at 37°C for several minutes (e.g., every minute for 3 minutes) to measure the background rate of NADPH oxidation.

-

Initiate Reaction: Add the final substrate, Malonyl-CoA (e.g., to a final concentration of 58 µM), to each well to start the FASN-specific reaction.

-

Measure FASN Activity: Immediately begin reading the A340nm at 37°C at regular intervals (e.g., every minute for 15 minutes).

-

Data Analysis: Calculate the rate of decrease in absorbance at 340 nm after subtracting the background rate. This rate is proportional to FASN activity. Use the Beer-Lambert law and the extinction coefficient of NADPH to convert the change in absorbance to the amount of NADPH consumed per unit time per mg of protein.

Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. Then, add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the crystals.

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CCK-8: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine parameters like the IC₅₀ for cytotoxicity.

References

- 1. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Liver X Receptor | TargetMol [targetmol.com]

SR9238: A Technical Whitepaper on its Role in the Suppression of Hepatic De Novo Lipogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic-associated fatty liver disease (MAFLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its progressive form, non-alcoholic steatohepatitis (NASH), represent a growing global health crisis with limited therapeutic options.[1][2] A key pathological driver of these conditions is the upregulation of hepatic de novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from carbohydrates.[1][3] The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as master regulators of lipid homeostasis.[4] While LXR agonists have been explored for their beneficial effects on reverse cholesterol transport, their clinical utility has been severely hampered by the potent induction of DNL, leading to hypertriglyceridemia and hepatic steatosis.

This whitepaper details the mechanism, efficacy, and experimental validation of SR9238, a synthetic, liver-selective LXR inverse agonist. This compound represents a novel therapeutic strategy that targets the root cause of excessive lipid accumulation in the liver. By binding to LXRs and actively silencing the transcription of lipogenic genes, this compound effectively suppresses hepatic DNL. This document provides a comprehensive overview of the signaling pathways modulated by this compound, quantitative data from key preclinical studies, and detailed experimental protocols for researchers seeking to investigate this compound or similar mechanisms.

Mechanism of Action: LXR Inverse Agonism

LXRs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression. In their active state, typically stimulated by oxysterol ligands, LXRs recruit coactivators and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.

A primary target of LXR is the gene encoding Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of DNL. Activated LXR directly induces the expression of SREBF1 (the gene for SREBP-1c). SREBP-1c, in turn, activates the transcription of a suite of genes encoding key lipogenic enzymes, including:

-

Fatty Acid Synthase (FASN)

-

Acetyl-CoA Carboxylase (ACC)

-

Stearoyl-CoA Desaturase-1 (SCD1)

This LXR-SREBP-1c axis is a central driver of hepatic triglyceride synthesis.

This compound functions as an LXR inverse agonist . Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist actively represses the basal transcriptional activity of the receptor. This compound binds to the LXR ligand-binding domain and promotes a conformational change that facilitates the recruitment of corepressor proteins (e.g., NCoR). This corepressor complex actively silences the transcription of LXR target genes, including SREBF1 and its downstream targets, thereby shutting down the DNL pathway.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Caption: this compound suppresses DNL by promoting corepressor recruitment to the LXR/RXR heterodimer.

References

- 1. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liver-selective LXR inverse agonist that suppresses hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

SR9238 and Its Impact on Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9238 is a potent and liver-selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are critical nuclear receptors that regulate the transcription of genes involved in cholesterol, fatty acid, and glucose metabolism. By acting as an inverse agonist, this compound represses the basal activity of LXRs, leading to a significant downregulation of lipogenic gene expression and a notable impact on cholesterol homeostasis. This technical guide provides an in-depth overview of the effects of this compound on cholesterol metabolism, compiling quantitative data from preclinical studies, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular disease. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are key regulators of cholesterol metabolism.[1] They function as cholesterol sensors; upon activation by oxysterols (oxidized derivatives of cholesterol), LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation promotes cholesterol efflux, conversion to bile acids, and transport.[1][2] However, LXR activation also potently stimulates the expression of genes involved in de novo lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN). This lipogenic effect has been a major hurdle in the development of LXR agonists for therapeutic use.[3]

This compound emerges as a promising therapeutic candidate by functioning as an LXR inverse agonist.[4] Instead of activating LXRs, this compound binds to these receptors and promotes the recruitment of corepressors, thereby suppressing the transcription of LXR target genes. This mechanism effectively reduces de novo lipogenesis and has been shown to lower plasma cholesterol levels in various animal models of metabolic disease. This guide will explore the molecular mechanisms and quantifiable effects of this compound on cholesterol metabolism.

Mechanism of Action

This compound exerts its effects by modulating the transcriptional activity of LXRα and LXRβ. It has been shown to have IC50 values of 214 nM for LXRα and 43 nM for LXRβ. As an inverse agonist, this compound stabilizes a conformation of the LXR that favors the recruitment of corepressor proteins over coactivator proteins. This leads to the transcriptional repression of LXR target genes, most notably those involved in lipogenesis.

The primary pathway through which this compound impacts cholesterol metabolism is via the suppression of the SREBP family of transcription factors. Specifically, this compound has been demonstrated to decrease the expression of Srebf1 (encoding SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. Additionally, this compound has been shown to reduce the levels of the active form of SREBP-2, a key regulator of cholesterol biosynthesis.

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data on Cholesterol Metabolism

The following tables summarize the quantitative effects of this compound on key markers of cholesterol metabolism from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| LXRα Activity (IC50) | - | 214 nM | Inhibition | |

| LXRβ Activity (IC50) | - | 43 nM | Inhibition | |

| Fasn mRNA Expression | HepG2 | Not Specified | Significant Decrease | |

| Srebp1c mRNA Expression | HepG2 | Not Specified | Significant Decrease |

Table 2: In Vivo Effects of this compound on Plasma Lipids

| Animal Model | Treatment | Total Cholesterol | LDL Cholesterol | Triglycerides | Reference |

| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Significant Reduction | Significant Reduction | No Significant Effect | |

| Diet-induced obese mice | This compound (dose not specified) | Suppressed | Not Specified | Not Specified |

Table 3: In Vivo Effects of this compound on Gene and Protein Expression in Liver

| Animal Model | Treatment | Target | Effect | Reference |

| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Active SREBP-2 (protein) | Significantly Suppressed | |

| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Srebf1 (mRNA) | Suppressed | |

| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Scd1 (mRNA) | Suppressed | |

| ob/ob mice on high-fat/fructose/cholesterol diet | This compound (dose not specified) for 1 month | Cd36 (mRNA) | Suppressed | |

| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | Fasn (mRNA) | Significantly Suppressed | |

| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | Srebp1c (mRNA) | Significantly Suppressed | |

| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | FASN (protein) | Significantly Suppressed | |

| Alcoholic Liver Disease Model Mice | This compound (dose not specified) | SREBP1 (protein) | Significantly Suppressed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Animal Models and this compound Administration

-

Animal Model: Male ob/ob mice (B6.V-Lepob/J) are commonly used.

-

Diet: To induce a NASH phenotype, mice are fed a custom diet high in trans-fat, fructose, and cholesterol.

-

This compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 5% DMSO, 5% Solutol HS15, and 90% saline) and administered via intraperitoneal (i.p.) injection. Dosing regimens may vary, but a representative study administered the compound once daily for one month.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]

SR9238: A Deep Dive into its Selectivity for Liver X Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR9238 is a potent synthetic inverse agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2). These nuclear receptors are critical regulators of cholesterol, lipid, and glucose metabolism. As a liver-selective inverse agonist, this compound has garnered significant interest for its potential therapeutic applications in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. A key aspect of its pharmacological profile and therapeutic potential lies in its selectivity for LXRs over other members of the nuclear receptor superfamily. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound Selectivity Profile

The selectivity of a compound is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This compound has been profiled against a panel of other nuclear receptors to determine its specificity for LXRα and LXRβ.

| Nuclear Receptor | Target | Parameter | Value (nM) | Fold Selectivity (vs. LXRα) | Fold Selectivity (vs. LXRβ) | Reference |

| LXRα | Primary | IC50 | 214 | 1 | ~0.2 | [1][2] |

| LXRβ | Primary | IC50 | 43 | ~5 | 1 | [1][2] |

| FXR | Off-Target | - | >10,000 | >47 | >232 | [3] |

| RXR | Off-Target | - | Not specified | - | - | |

| PPARα | Off-Target | - | Not specified | - | - | |

| PPARγ | Off-Target | - | Not specified | - | - | |

| CAR | Off-Target | - | Not specified | - | - | |

| PXR | Off-Target | - | Not specified | - | - |

Note: While it is stated that this compound is selective over a panel of 20 other nuclear receptors, specific quantitative data for many of these, including RXR, PPARs, CAR, and PXR, are not publicly available in the cited literature. The selectivity for FXR is noted to be greater than 10,000 nM.

Experimental Protocols

The determination of this compound's selectivity for LXRs over other nuclear receptors relies on robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such studies.

Cell-Based Cotransfection Luciferase Reporter Assay

This assay is a cornerstone for assessing the activity of nuclear receptor ligands. It measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Objective: To determine the potency (IC50) of this compound as an inverse agonist for LXRα and LXRβ and to assess its activity on other nuclear receptors.

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression plasmids for the full-length nuclear receptors (e.g., pCMX-hLXRα, pCMX-hLXRβ, pCMX-hFXR, etc.)

-

A luciferase reporter plasmid containing response elements for the nuclear receptor of interest upstream of the luciferase gene (e.g., pGL3-LXRE-luc)

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM with 10% fetal bovine serum)

-

This compound and reference compounds

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the expression plasmid for the nuclear receptor of interest, the corresponding luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist/antagonist. For inverse agonist activity assessment, cells are typically stimulated with a known agonist to induce a baseline level of reporter gene expression.

-

Incubation: Incubate the cells with the compounds for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 values.

Gal4 Hybrid Reporter Assay

This assay is particularly useful for studying the ligand-binding domain (LBD) of a nuclear receptor in isolation from its native DNA-binding domain.

Objective: To confirm that this compound's activity is mediated through the LBD of LXRs and to assess its interaction with the LBDs of other nuclear receptors.

Materials:

-

HEK293T cells

-

Expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the LBD of the nuclear receptor of interest (e.g., pBIND-LXRα-LBD)

-

A luciferase reporter plasmid containing the Gal4 upstream activation sequence (UAS) upstream of the luciferase gene (e.g., pGL5-UAS-luc)

-

Control and experimental compounds

-

Other materials as described for the luciferase reporter assay.

Procedure:

-

Transfection: Co-transfect HEK293T cells with the Gal4-NR-LBD expression plasmid and the UAS-luciferase reporter plasmid.

-

Compound Treatment and Luciferase Assay: Follow the same procedures for compound treatment, incubation, and luciferase measurement as described in the cell-based cotransfection luciferase reporter assay.

-

Data Analysis: Analyze the data as described above to determine the effect of this compound on the transcriptional activity mediated by the LBD of the tested nuclear receptors.

Mandatory Visualizations

LXR Signaling Pathway

Caption: Simplified LXR signaling pathway.

Experimental Workflow for Nuclear Receptor Selectivity Screening

Caption: Workflow for nuclear receptor selectivity screening.

Conclusion

This compound demonstrates potent inverse agonism of LXRα and LXRβ with a notable preference for the latter. While it is reported to be highly selective against a broad panel of other nuclear receptors, including FXR, a comprehensive public dataset with quantitative values for all tested receptors remains to be fully disclosed. The methodologies described herein, particularly cell-based reporter assays, are fundamental to characterizing the selectivity profile of nuclear receptor modulators like this compound. The high selectivity of this compound for LXRs underpins its potential as a valuable research tool and a promising therapeutic candidate for metabolic disorders, warranting further investigation into its interactions with the broader nuclear receptor family.

References

SR9238: A Deep Dive into its Pharmacokinetics and Pronounced Liver Specificity

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR9238 is a potent and selective synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ). It has garnered significant interest within the research community for its therapeutic potential in metabolic diseases, particularly those affecting the liver, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A key feature of this compound is its designed liver specificity, which is achieved through rapid metabolism of its labile ester group into an inactive carboxylic acid metabolite in the systemic circulation. This targeted action minimizes the potential for off-target effects in peripheral tissues. This guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and liver-centric activity of this compound, including detailed experimental methodologies and a proposed signaling pathway.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by its remarkable liver specificity. Following intraperitoneal (i.p.) administration in mice, this compound rapidly distributes to the liver, reaching significant concentrations, while remaining largely undetectable in the systemic circulation and other tissues.

Quantitative Pharmacokinetic Data

Comprehensive time-course pharmacokinetic data for this compound in preclinical models is limited in the public domain. However, a key study reported the following concentration in the liver:

| Parameter | Value | Species | Dose | Time Point | Tissue | Reference |

| Concentration | ~6 µM | Mouse | Not Specified | 2 hours post-injection | Liver | [1][2] |

Note: This table is based on the currently available data. Further studies are required to fully characterize the pharmacokinetic profile of this compound, including parameters such as Cmax, Tmax, AUC, and elimination half-life in the liver.

Biodistribution

Studies in mice have demonstrated that after i.p. injection, this compound is detected in the liver and intestine, but not in plasma, skeletal muscle, or the brain[1]. This distribution pattern underscores the liver-selective design of the molecule. The rapid systemic clearance to an inactive metabolite is the primary mechanism for this liver specificity[3].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an inverse agonist on LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. As an inverse agonist, this compound suppresses the basal activity of LXRs, leading to the repression of lipogenic gene expression in the liver.

LXR Inverse Agonism

In vitro assays have demonstrated the potency of this compound as an LXR inverse agonist:

| Parameter | LXRα | LXRβ | Reference |

| IC₅₀ | 214 nM | 43 nM | [1] |

This compound has been shown to induce the recruitment of co-repressor peptides to LXR while decreasing the interaction with co-activator peptides, consistent with its function as an inverse agonist. This leads to a significant decrease in the mRNA expression of key lipogenic genes such as Fasn (Fatty Acid Synthase) and Srebp1c (Sterol Regulatory Element-Binding Protein 1c) in human hepatocyte cell lines (HepG2).

Proposed Signaling Pathway

While direct evidence of this compound's effect on the LKB1-AMPK pathway is still emerging, a plausible mechanism of action involves the interplay between LXR and this critical cellular energy sensor. AMPK, a master regulator of metabolism, can be activated by the upstream kinase LKB1. Activated AMPK is known to suppress the expression of SREBP-1c, a key lipogenic transcription factor that is also a target of LXR. By acting as an LXR inverse agonist, this compound likely synergizes with or influences the LKB1-AMPK signaling axis to potently suppress hepatic lipogenesis.

Key Preclinical Efficacy Studies

This compound has demonstrated significant efficacy in various preclinical mouse models of liver disease, primarily through the suppression of hepatic steatosis, inflammation, and fibrosis.

Diet-Induced Obese (DIO) Mouse Model

In a model of diet-induced obesity, this compound treatment led to a marked reduction in liver lipid content. This was associated with a significant decrease in the expression of inflammatory genes such as Tnfa and Il1b. Histological analysis also showed a reduction in macrophage infiltration in the liver of this compound-treated mice.

Non-Alcoholic Steatohepatitis (NASH) Mouse Model

In a more advanced model of NASH, characterized by steatosis, inflammation, and fibrosis, this compound administration for one month significantly reduced the severity of hepatic steatosis, inflammation, and fibrosis.

Alcoholic Liver Disease (ALD) Model

This compound has also shown hepatoprotective effects in a mouse model of alcoholic liver disease. Treatment with this compound attenuated liver injury and nearly eliminated hepatic steatosis and fibrosis induced by chronic ethanol consumption.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.

In Vivo Animal Models

-

Diet-Induced Obesity (DIO) Model:

-

Animals: Male C57BL/6J mice.

-

Diet: High-fat diet (e.g., 60% kcal from fat) for a period of 10 weeks to induce obesity.

-

Treatment: this compound administered at 30 mg/kg, once daily (qd) via intraperitoneal (i.p.) injection for 30 days.

-

Assessments: Body weight and food intake monitored daily. At the end of the study, plasma is collected for lipid analysis, and livers are harvested for gene expression analysis and histology.

-

-

Non-Alcoholic Steatohepatitis (NASH) Model:

-

Animals: B6 V-lep (ob)/J (ob/ob) mice.

-

Diet: A custom diet high in trans-fat, fructose, and cholesterol to induce NASH.

-

Treatment: Once NASH is established, mice are treated with this compound via i.p. injection for one month.

-

Assessments: Plasma lipid levels and liver health are analyzed. Liver tissue is assessed for disease severity using qPCR, western blot, and immunohistochemistry.

-

Formulation for In Vivo Administration

While the exact formulation for this compound in the cited studies is not always detailed, a common vehicle for similar small molecules for i.p. injection in mice consists of:

-

10% Dimethyl sulfoxide (DMSO)

-

40% Polyethylene glycol 300 (PEG300)

-

5% Tween-80

-

45% Saline or Phosphate-Buffered Saline (PBS)

Bioanalytical Method for this compound Quantification (General Protocol)

A specific, validated LC-MS/MS method for this compound in liver tissue is not publicly available. However, a general workflow for the quantification of a small molecule like this compound in liver tissue would involve the following steps:

-

Sample Preparation:

-

A known weight of liver tissue is homogenized in an organic solvent (e.g., acetonitrile or methanol) to extract the drug and precipitate proteins.

-

The homogenate is centrifuged, and the supernatant containing the drug is collected.

-

For cleaner samples, a solid-phase extraction (SPE) step may be employed.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation from endogenous matrix components.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification of this compound and its internal standard.

-

Conclusion and Future Directions

This compound is a promising, liver-selective LXR inverse agonist with demonstrated efficacy in preclinical models of fatty liver disease. Its unique pharmacokinetic profile, characterized by high liver exposure and minimal systemic presence, makes it an attractive candidate for treating hepatic metabolic disorders. While the current data strongly supports its mechanism of action and therapeutic potential, further detailed pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion properties in the liver. Additionally, direct investigation into the interplay between this compound and the LKB1-AMPK signaling pathway would provide a more complete understanding of its molecular mechanism of action. The development and publication of a validated bioanalytical method for this compound would also be highly beneficial for the research community.

References

The Metabolic Fate of SR9238: A Technical Guide to its Conversion to the Inactive Acid Analog SR10389

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolism of SR9238, a synthetic liver X receptor (LXR) inverse agonist, to its inactive carboxylic acid analog, SR10389. The rapid and liver-specific conversion of this compound is a key design feature intended to minimize systemic exposure and potential side effects, making it a promising candidate for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH). This document details the experimental methodologies used to characterize this metabolic process, presenting quantitative data and visualizing key pathways and workflows.

Introduction to this compound and its Metabolic Inactivation

This compound is a potent inverse agonist of both LXRα and LXRβ, with IC50 values of 214 nM and 43 nM, respectively[1]. It is designed with a labile ester group that is rapidly hydrolyzed in the liver to form the inactive carboxylic acid metabolite, SR10389[2]. This liver-specific metabolism is crucial for its therapeutic strategy, aiming to suppress hepatic de novo lipogenesis (DNL) and inflammation without affecting LXR signaling in peripheral tissues[2]. In vivo studies in mouse models of diet-induced obesity and NASH have demonstrated that intraperitoneally administered this compound leads to hepatic and intestinal exposure, with no detectable levels in plasma, skeletal muscle, or the brain[2]. This targeted activity has been shown to reduce hepatic steatosis, inflammation, and fibrosis[3].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and metabolism of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| LXRα | 214 |

| LXRβ | 43 |

Table 2: In Vivo Distribution of this compound

| Tissue/Fluid | Detection Status |

| Liver | Detected |

| Intestine | Detected |

| Plasma | Not Detected |

| Skeletal Muscle | Not Detected |

| Brain | Not Detected |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolism and activity of this compound.

In Vitro Metabolism using Liver Microsomes

The conversion of this compound to SR10389 is primarily assessed using in vitro liver microsomal stability assays. This method evaluates the susceptibility of a compound to metabolism by Phase I enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.

Objective: To determine the rate of disappearance of this compound and the formation of SR10389 in the presence of liver microsomes.

Materials:

-

Pooled human or mouse liver microsomes

-

This compound

-

SR10389 (as a reference standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer.

-

Pre-incubate the microsome solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and SR10389 using a validated LC-MS/MS method.

-

Calculate the half-life (t1/2) and intrinsic clearance (Clint) of this compound.

dot

Cell-Based Assays in HepG2 Cells

Human hepatoma (HepG2) cells are a commonly used in vitro model to assess the effects of compounds on hepatic gene expression.

Objective: To evaluate the effect of this compound on the expression of LXR target genes involved in lipogenesis.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for reverse transcription and quantitative PCR (qPCR)

Protocol:

-

Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (typically 70-80%).

-

Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

After treatment, wash the cells with PBS and harvest them.

-

Extract total RNA from the cells using a standard protocol.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR to quantify the expression levels of LXR target genes (e.g., SREBF1c, FASN) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the relative gene expression changes in this compound-treated cells compared to control cells.

dot

In Vivo Studies in Mouse Models

Animal models are essential for evaluating the pharmacokinetic properties and efficacy of this compound in a physiological context.

Objective: To assess the in vivo metabolism, tissue distribution, and efficacy of this compound in a mouse model of metabolic disease.

Materials:

-

Mouse model (e.g., diet-induced obese C57BL/6 mice or ob/ob mice)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Equipment for blood and tissue collection

-

Analytical instrumentation for sample analysis (e.g., LC-MS/MS)

Protocol:

-

Acclimate the mice to the experimental conditions.

-

Induce the disease model if necessary (e.g., by feeding a high-fat diet).

-

Administer this compound (e.g., daily i.p. injections) or vehicle to the mice for a specified duration.

-

At designated time points, collect blood samples via appropriate methods (e.g., tail vein, retro-orbital bleeding).

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, intestine, plasma, skeletal muscle, brain).

-

Process the blood to obtain plasma.

-

Homogenize the tissue samples.

-

Extract this compound and SR10389 from plasma and tissue homogenates.

-

Quantify the concentrations of this compound and SR10389 using a validated LC-MS/MS method.

-

Analyze the pharmacokinetic parameters and tissue distribution.

-

Assess efficacy endpoints, such as changes in liver histology, gene expression, and plasma biomarkers.

dot

Signaling Pathway

This compound exerts its therapeutic effects by modulating the LXR signaling pathway. As an inverse agonist, it binds to LXR and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of LXR target genes.

dot

Conclusion

The rapid and liver-specific metabolism of this compound to its inactive acid analog, SR10389, is a critical feature that underpins its potential as a safe and effective therapeutic for metabolic liver diseases. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolism, pharmacokinetics, and efficacy of this compound and similar compounds. A thorough understanding of these processes is essential for the continued development of liver-targeted therapies.

References

Methodological & Application

Application Notes and Protocols: SR9238 In Vitro Luciferase Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and mechanism of action of SR9238, a synthetic Liver X Receptor (LXR) inverse agonist, using a dual-luciferase reporter assay.

Introduction

This compound is a potent synthetic inverse agonist of the Liver X Receptors, LXRα and LXRβ. It has been shown to suppress the transcription of LXR target genes, such as those involved in lipogenesis. Luciferase reporter assays are a robust and sensitive method to quantify the transcriptional activity of nuclear receptors like LXR in response to ligands. This protocol details a transient co-transfection dual-luciferase reporter assay in Human Embryonic Kidney 293T (HEK293T) cells to characterize the inverse agonist activity of this compound. The assay involves the co-transfection of plasmids expressing an LXR receptor (α or β), a firefly luciferase reporter gene under the control of an LXR response element (LXRE), and a Renilla luciferase reporter as an internal control for normalization.

Data Presentation

The quantitative data from this assay can be summarized to determine the IC50 value of this compound. The IC50 is the concentration of the inhibitor at which 50% of the maximal response is inhibited. For an inverse agonist, this is the concentration that causes a 50% reduction in the basal activity of the receptor.

| Parameter | LXRα | LXRβ |

| IC50 (nM) | 214 | 43 |

Table 1: Reported IC50 values for this compound against LXRα and LXRβ in a cell-based cotransfection luciferase reporter assay.[1]

Signaling Pathway